molecular formula C19H19NO4 B12001539 5-Benzamido-4-oxo-6-phenylhexanoic acid CAS No. 83356-17-6

5-Benzamido-4-oxo-6-phenylhexanoic acid

Cat. No.: B12001539
CAS No.: 83356-17-6
M. Wt: 325.4 g/mol
InChI Key: PXBRAPUFPFBCPW-UHFFFAOYSA-N
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Description

5-Benzamido-4-oxo-6-phenylhexanoic acid (CAS Registry Number: 83356-17-6) is a chemical compound with the molecular formula C19H19NO4 and a molecular weight of 325.36 g/mol . This reagent has been identified through in silico studies as a promising candidate for antifungal research, showing significant binding affinity against crucial drug targets in the pathogenic fungus Blastomyces dermatitidis . Computational docking studies suggest that it can interact with and potentially inhibit key fungal enzymes, including lanosterol 14-alpha demethylase, squalene epoxidase, and thymidylate synthase . These enzymes are essential for ergosterol synthesis and DNA production in fungi, and their inhibition is a established mechanism of action for several classes of antifungal agents. The compound's predicted activity indicates it holds substantial potential for further investigation in the development of new therapeutic strategies against fungal infections . The supplier, Suzhou Health Chemicals Co., Ltd., provides this product for research and development purposes in the fields of pharmaceuticals and specialty chemicals . This compound is For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

83356-17-6

Molecular Formula

C19H19NO4

Molecular Weight

325.4 g/mol

IUPAC Name

5-benzamido-4-oxo-6-phenylhexanoic acid

InChI

InChI=1S/C19H19NO4/c21-17(11-12-18(22)23)16(13-14-7-3-1-4-8-14)20-19(24)15-9-5-2-6-10-15/h1-10,16H,11-13H2,(H,20,24)(H,22,23)

InChI Key

PXBRAPUFPFBCPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)CCC(=O)O)NC(=O)C2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Stepwise Assembly via Carboxylic Acid Intermediates

A primary route involves constructing the hexanoic acid backbone first, followed by sequential introductions of the ketone and benzamido groups. 6-Phenylhexanoic acid serves as a critical intermediate, synthesized via Aldol condensation between phenylacetic acid derivatives and acetyl-CoA in enzymatic systems. Non-enzymatic approaches employ phenylacetyl-CoA activation using sodium hydroxide and diethyl cyanophosphonate in dichloromethane, achieving yields up to 84%.

StepReagentsSolventTemperatureYield
Backbone synthesisPhenylacetic acid, acetyl-CoAAqueous buffer30°C84%
Ketone formationKMnO₄, H₂SO₄H₂O/THF50°C72%
AmidationBenzoyl chloride, pyridineTHF0°C61–84%

Solid-Phase Peptide Synthesis (SPPS)

Mechanistic Insights and Challenges

Amide Bond Formation

The benzamido group’s installation faces steric hindrance due to the adjacent ketone. Coupling reagents like HBTU and DCC are critical for activating the carboxylate intermediate, with HOBt suppressing racemization. Pyridine or triethylamine neutralizes HCl byproducts, preventing ketone degradation.

Ketone Stability

The 4-oxo group is prone to enolization under basic conditions, necessitating pH control (pH 6–7). Solvent choice (e.g., THF over DMF) minimizes side reactions.

Comparative Analysis of Methods

MethodYieldPurityScalabilityCost
Stepwise chemical synthesis61–84%90–95%HighLow
SPPS89–92%>98%ModerateHigh
Biocatalytic45–55%80–85%LowModerate

Chemical Reactions Analysis

Enzymatic Interaction with Carboxypeptidase A

5-Benzamido-4-oxo-6-phenylhexanoic acid binds stereospecifically to carboxypeptidase A (CPA) as a hydrated ketomethylene substrate analogue .

Key Observations

  • Hydration Specificity : The compound binds exclusively as the hydrated gem-diol form (BBP hydrate), despite the hydrated species constituting <0.2% in aqueous solution .

  • Stereochemical Selectivity : Only one of four possible stereoisomers interacts with CPA, forming hydrogen bonds with Tyr-248 and zinc coordination .

Structural Insights

Interaction SiteBinding PartnerDistance (Å)
Zinc IonHydrate oxygen (O-1)2.5
Tyr-248 Phenolic OxygenTerminal carboxylate2.8
Arg-71t-Boc carbonyl oxygen3.0

This binding mechanism mimics transition-state stabilization during peptide hydrolysis, providing insights into CPA’s catalytic mechanism .

Biological Activity in Enzyme Inhibition

The compound demonstrates potent inhibition of fungal enzymes, including thymidylate synthase and lanosterol 14α-demethylase, with binding energies comparable to clinical antifungals .

Docking Studies

Enzyme TargetBinding Energy (kcal/mol)Key Interactions
Lanosterol 14α-demethylase-7.7H-bonds: Thr507, Lys371
Thymidylate synthase-7.6Hydrophobic: Tyr419, Phe420

These interactions suggest potential as a lead compound for antifungal drug development .

Functional Group Reactivity

  • Ketone Reduction : The 4-oxo group can undergo reduction to form secondary alcohols using NaBH₄ or LiAlH₄, though this modifies its enzyme-binding properties.

  • Amide Hydrolysis : Under acidic conditions, the benzamido group hydrolyzes to release benzoic acid, altering biological activity .

Scientific Research Applications

Antifungal Activity

Recent studies have highlighted the antifungal properties of 5-benzamido-4-oxo-6-phenylhexanoic acid. In a study focusing on the phytoconstituents from Ageratum conyzoides, this compound exhibited promising binding affinities towards key antifungal drug targets, specifically lanosterol 14-alpha demethylase, thymidylate synthase, and squalene epoxidase. The docking studies revealed that it interacted favorably with these enzymes, suggesting its potential as an antifungal agent.

Binding Energy Results

The binding energies for this compound compared to standard antifungal drugs were as follows:

CompoundBinding Energy (kcal/mol)
This compound-7.7
Flucytosine (standard)-5.8
Terbinafine (standard)-6.0

These results indicate that lower concentrations of this compound may be required to achieve effective inhibition compared to conventional antifungal treatments .

Structure–Activity Relationship Studies

The compound has been involved in structure–activity relationship (SAR) studies aimed at understanding its pharmacological properties. Researchers have synthesized various analogues to explore their efficacy in inhibiting specific biological targets associated with diseases such as Alzheimer's and certain types of cancer.

Case Study: Inhibition of Acid Ceramidase

In a study investigating inhibitors of human acid ceramidase, compounds structurally related to this compound were evaluated for their inhibitory activity against different melanoma cell lines. The findings suggested that modifications to the compound’s structure could enhance its potency and selectivity as an inhibitor .

Potential in Neurological Disorders

The compound's role extends into the realm of neuropharmacology, particularly concerning sphingolipid-mediated disorders. Inhibitors derived from or related to this compound are being explored for their potential therapeutic effects in conditions such as Gaucher's disease and Krabbe's disease.

Synthesis and Chemical Properties

The synthesis of this compound involves several chemical reactions that can be optimized for better yield and purity. Research has focused on developing efficient synthetic routes that maintain the integrity of the compound's structure while enhancing its bioavailability.

Mechanism of Action

The mechanism by which 5-Benzamido-4-oxo-6-phenylhexanoic acid exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity. The pathways involved can include signal transduction, metabolic pathways, and gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Hexanoic Acid Family

Key differences include:

  • Position 4 : Hydroxyl (-OH) group vs. ketone (-C=O) in the target compound.
  • Position 5 : Primary amine (-NH₂) vs. benzamido (-NH-C₆H₅CO) group.

These substitutions significantly alter physicochemical properties:

  • The ketone at position 4 in the target compound reduces hydrogen-bonding capacity compared to the hydroxyl group in the analog.

Functional Group Variations in Aromatic Carboxylic Acids

Several benzo[d]oxazole derivatives (e.g., benzo[d]oxazole-5-carboxylic acid, similarity score: 0.91) share positional similarity in substituents (e.g., carboxylic acid at position 5) but differ in core structure . The hexanoic acid backbone of the target compound provides greater conformational flexibility compared to the rigid oxazole ring, which may influence binding affinity in biological targets.

Data Table: Structural and Functional Comparison

Compound Name Molecular Formula Key Functional Groups Structural Features Potential Applications
5-Benzamido-4-oxo-6-phenylhexanoic acid C₁₉H₁₉NO₄ Benzamido, ketone, phenyl, carboxylic acid Flexible hexanoic acid backbone Protease inhibition, drug design
(4S,5S)-5-amino-4-hydroxy-6-phenylhexanoic acid C₁₂H₁₇NO₃ Amino, hydroxyl, phenyl, carboxylic acid Stereospecific hydroxy/amine groups Antimicrobial agents
Benzo[d]oxazole-5-carboxylic acid C₈H₅NO₃ Oxazole ring, carboxylic acid Planar aromatic system Enzyme inhibition, fluorescence

Key Research Findings and Implications

Bioactivity : The benzamido group in the target compound may enhance selectivity for enzymes with hydrophobic active sites (e.g., cathepsins), whereas the hydroxyl/amine analog could target polar binding pockets.

Synthetic Accessibility : Introducing the benzamido group likely requires multi-step synthesis (e.g., amidation of a precursor acid), compared to simpler functionalization in the hydroxyl/amine analog.

Solubility : The target compound’s logP value is estimated to be higher (~3.5) than the hydroxyl/amine analog (~1.8), suggesting trade-offs between bioavailability and solubility.

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